molecular formula C19H31NO3 B589766 4-[3-(Dibutylamino)propoxy]benzoic Acid-d6 Methyl Ester CAS No. 1329835-67-7

4-[3-(Dibutylamino)propoxy]benzoic Acid-d6 Methyl Ester

Cat. No.: B589766
CAS No.: 1329835-67-7
M. Wt: 327.498
InChI Key: LGPWAAYOCNWIEI-VOLQRREFSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 4-[3-(Dibutylamino)propoxy]benzoic Acid-d6 Methyl Ester involves several steps. Typically, the synthetic route includes the reaction of 4-hydroxybenzoic acid with 3-(dibutylamino)propyl chloride under basic conditions to form the intermediate 4-[3-(dibutylamino)propoxy]benzoic acid. This intermediate is then esterified with deuterated methanol (CD3OD) in the presence of a suitable catalyst to yield the final product .

Chemical Reactions Analysis

4-[3-(Dibutylamino)propoxy]benzoic Acid-d6 Methyl Ester undergoes various chemical reactions, including:

Comparison with Similar Compounds

4-[3-(Dibutylamino)propoxy]benzoic Acid-d6 Methyl Ester can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its deuterated structure, which enhances its utility in mass spectrometry and other analytical techniques .

Properties

IUPAC Name

methyl 4-[1,1,2,2,3,3-hexadeuterio-3-(dibutylamino)propoxy]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H31NO3/c1-4-6-13-20(14-7-5-2)15-8-16-23-18-11-9-17(10-12-18)19(21)22-3/h9-12H,4-8,13-16H2,1-3H3/i8D2,15D2,16D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGPWAAYOCNWIEI-VOLQRREFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)CCCOC1=CC=C(C=C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])N(CCCC)CCCC)C([2H])([2H])OC1=CC=C(C=C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H31NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of the mixture of methyl 4-(3-bromopropoxy)benzoate [17a] methyl 4,4′-[1,3-propanediylbis(oxy)]bisbenzoate [20] previous step (19.12 g) and dibutylamine (27.14 g, 35.7 mL, 210 mmol) in toluene (50.0 mL) was stirred under reflux conditions for 3 hours, cooled and extracted with 15% hydrochloric acid (3×40 mL). The combined aqueous layers were washed with of toluene (50 mL), basified to pH 8.5 with sodium bicarbonate and extracted with toluene (3×30 mL). The combined organic layers were dried over sodium sulfate, filtered and evaporated under reduced pressure at 60° C. (water bath). The residue was dissolved in hexane and passed through thin layer of silica gel. The solvent was evaporated under reduced pressure at 50-60° C. (water bath) to give 14.71 g (61.1% yield from 2 steps) of methyl 4-(3-dibutylaminopropoxy)benzoate [18a] as an oil.
Quantity
35.7 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

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